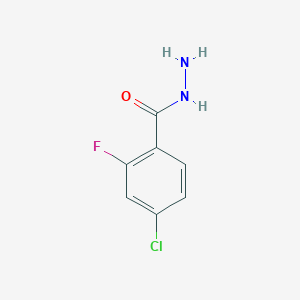![molecular formula C22H23FN2O2S2 B2608470 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 954672-33-4](/img/structure/B2608470.png)
4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a methyl group, a tetrahydroisoquinoline moiety, and a thiophene ring, all connected to a benzene sulfonamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route might involve the following steps:
Formation of the Benzene Sulfonamide Core: The initial step could involve the sulfonation of a fluorobenzene derivative to introduce the sulfonamide group.
Introduction of the Tetrahydroisoquinoline Moiety: This step might involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.
Attachment of the Thiophene Ring: The thiophene ring could be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Final Assembly: The final step would involve the coupling of the intermediate products to form the complete molecule, possibly using a peptide coupling reagent to link the sulfonamide and tetrahydroisoquinoline moieties.
化学反应分析
4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which might reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Cross-Coupling Reactions: The thiophene ring allows for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Heck reactions.
科学研究应用
The unique structure of 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it a valuable compound in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and sulfonamide group can enhance binding affinity and selectivity, while the tetrahydroisoquinoline and thiophene rings provide additional sites for interaction with biological targets.
相似化合物的比较
Similar compounds to 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide include:
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares the fluorine and methyl groups but differs in its core structure and functional groups.
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzenesulfonamide: This compound lacks the fluorine and thiophene rings, making it less complex but still valuable for comparison in terms of biological activity and chemical reactivity.
Thiophene-containing sulfonamides: These compounds share the thiophene and sulfonamide groups but differ in other substituents, providing a basis for studying structure-activity relationships.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-16-12-20(6-7-21(16)23)29(26,27)24-13-22(19-9-11-28-15-19)25-10-8-17-4-2-3-5-18(17)14-25/h2-7,9,11-12,15,22,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIIIZVUXCOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
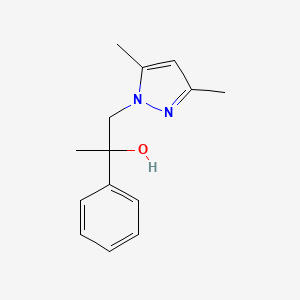
![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
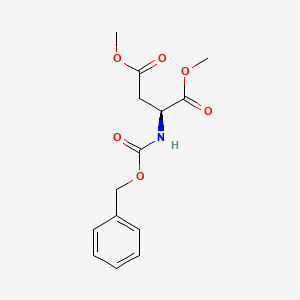
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)
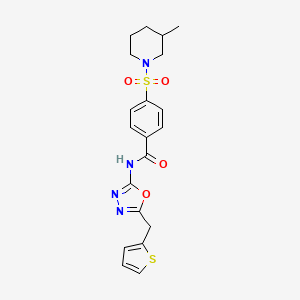
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2608393.png)
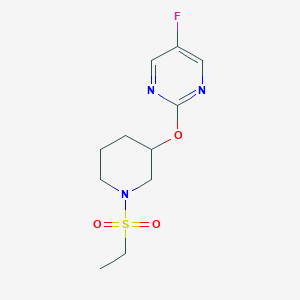
![4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2608396.png)
![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)
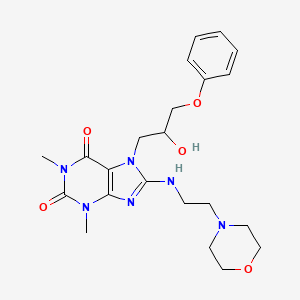
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2608402.png)
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)

